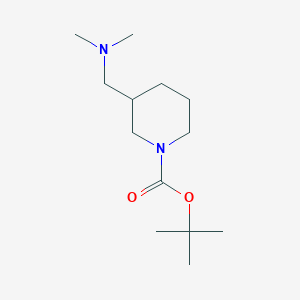
tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H26N2O3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its stability and reactivity, making it a valuable reagent in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, is reacted with formaldehyde and dimethylamine to form the intermediate 3-((dimethylamino)methyl)piperidine.
Carboxylation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of tert-butyl chloroformate to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Actividad Biológica
tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate is a piperidine derivative characterized by the presence of a tert-butyl group and a dimethylamino substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and enzyme modulation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring, which is a six-membered nitrogen-containing ring, with functional groups that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thereby altering their catalytic activity.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways and physiological responses.
In Vitro Studies
Recent studies have investigated the biological activity of this compound in vitro. Key findings include:
- Antimicrobial Activity : The compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Potential : In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells was noted.
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition | |
| Anticancer | Induced apoptosis | |
| Enzyme inhibition | Altered enzyme activity |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis. -
Case Study on Antimicrobial Efficacy :
In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antimicrobial potential.
Research Applications
The unique structure and biological activity of this compound make it a valuable compound in various research fields:
- Medicinal Chemistry : Its potential as a lead compound for developing new antibiotics and anticancer agents is being explored.
- Biochemistry : Used in studies focused on enzyme mechanisms and protein-ligand interactions.
Propiedades
Número CAS |
254905-64-1 |
|---|---|
Fórmula molecular |
C13H26N2O2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-[(dimethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-6-7-11(10-15)9-14(4)5/h11H,6-10H2,1-5H3/t11-/m0/s1 |
Clave InChI |
JGMMNOYMEULLTJ-NSHDSACASA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CN(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















